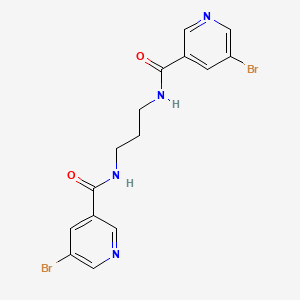

N,N'-1,3-propanediylbis(5-bromonicotinamide)

Description

N,N'-1,3-Propanediylbis(5-bromonicotinamide) is a bis-amide compound featuring a 1,3-propanediyl backbone linked to two 5-bromonicotinamide moieties. The 1,3-propanediyl linker is common in coordination chemistry and materials science due to its flexibility and ability to chelate metal ions . The 5-bromo substituent on the nicotinamide groups likely enhances electronic properties and steric bulk, influencing reactivity and biological activity.

Properties

IUPAC Name |

5-bromo-N-[3-[(5-bromopyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2N4O2/c16-12-4-10(6-18-8-12)14(22)20-2-1-3-21-15(23)11-5-13(17)9-19-7-11/h4-9H,1-3H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEUHYJICDVQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NCCCNC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Structural Analysis and Key Functional Groups

The compound’s name suggests a structure with two 5-bromonicotinamide moieties linked by a 1,3-propanediyl chain. Key reactive sites include:

-

Bromine substituents at the 5-position of the pyridine rings (prone to nucleophilic aromatic substitution or cross-coupling reactions).

-

Amide groups (potential for hydrolysis, condensation, or coordination chemistry).

-

Propane-1,3-diyl linker (may undergo alkylation or oxidation).

No direct experimental data for this compound was found, but analogous brominated nicotinamides (e.g., 5-bromonicotinamide ) and related brominated heterocycles provide context.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring in 5-bromonicotinamide derivatives facilitates substitution reactions. For example:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, aryl boronic acid | Biaryl derivatives |

| Amination | NH₃ or amines, Cu catalyst | 5-Aminonicotinamide analogs |

Amide Reactivity

The amide groups may participate in:

-

Hydrolysis : Under acidic or basic conditions, yielding carboxylic acids and amines .

-

Condensation : With alcohols or amines to form esters or ureas, respectively.

Alkyl Linker Modifications

The propane-1,3-diyl chain could undergo:

-

Oxidation : To form ketones or carboxylic acids.

-

Alkylation : With electrophiles (e.g., methyl iodide) under basic conditions .

5-Bromonicotinamide (C₆H₅BrN₂O)

| Property | Value |

|---|---|

| Melting Point | 226–227°C |

| Solubility | Soluble in DMF, DMSO |

| Key Reactions | - Pd-mediated cross-coupling - Hydrolysis to 5-bromonicotinic acid |

Brominated Pyridazines

-

Bromine at the 4-position undergoes Sᴺ(ANRORC) mechanisms with potassium amide, leading to ring-contracted products (e.g., pyrazoles).

-

Similar reactivity is plausible for brominated pyridines under strong bases.

Challenges and Research Gaps

-

Stability : Brominated pyridines may decompose under harsh conditions (e.g., strong acids/bases).

-

Regioselectivity : Competing reactions at bromine vs. amide sites require careful optimization.

Biological Activity

N,N'-1,3-propanediylbis(5-bromonicotinamide) is a compound that belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical formula for N,N'-1,3-propanediylbis(5-bromonicotinamide) is C_{12}H_{12}Br_2N_4O_2. Its structural representation can be understood as two 5-bromonicotinamide moieties connected by a propanediyl linker. This structural design is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to N,N'-1,3-propanediylbis(5-bromonicotinamide) exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that 5-bromonicotinamide enhances the efficacy of certain antibiotics against Gram-positive bacteria and has potential applications against Gram-negative pathogens .

Table 1: Antimicrobial Activity of 5-Bromonicotinamide Derivatives

| Compound Name | Target Pathogen | Activity Level |

|---|---|---|

| N,N'-1,3-propanediylbis(5-bromonicotinamide) | Staphylococcus aureus | Moderate |

| 5-Bromonicotinamide | Escherichia coli | High |

| 5-Bromonicotinamide | Streptococcus pneumoniae | Moderate |

Anticancer Activity

The potential anticancer properties of N,N'-1,3-propanediylbis(5-bromonicotinamide) are also under investigation. Studies have demonstrated that nicotinamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of NAD+ levels and inhibition of specific signaling pathways .

Table 2: Anticancer Activity Data

The mechanism by which N,N'-1,3-propanediylbis(5-bromonicotinamide) exerts its biological effects is primarily linked to its interaction with enzymes involved in NAD+ metabolism. Specifically, it has been shown to act as an inhibitor of NAD(P)+-dependent enzymes, which play crucial roles in cellular metabolism and signaling .

Safety and Toxicity

While exploring the biological activity, it is essential to consider the safety profile of N,N'-1,3-propanediylbis(5-bromonicotinamide). Preliminary toxicity studies indicate that derivatives like 5-bromonicotinamide may cause skin irritation and are harmful if ingested . Therefore, further toxicological assessments are necessary to establish safe dosage levels for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N,N'-1,3-propanediylbis(5-bromonicotinamide) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromonicotinamide can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's ability to interact with biological targets suggests potential anticancer applications. In vitro studies have indicated that brominated nicotinamides can induce apoptosis in cancer cells by disrupting metabolic pathways crucial for cell survival .

Materials Science Applications

Polymeric Materials

N,N'-1,3-Propanediylbis(5-bromonicotinamide) can be utilized in synthesizing polymeric materials with enhanced properties. The incorporation of bromonicotinamide into polymer matrices has been shown to improve thermal stability and mechanical strength .

Nanocomposites

The compound can also serve as a functional additive in nanocomposites. Its unique chemical structure allows for better dispersion of nanoparticles within polymer matrices, leading to improved electrical and thermal conductivity .

Biochemical Applications

Enzyme Inhibition Studies

N,N'-1,3-Propanediylbis(5-bromonicotinamide) has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for various biochemical reactions .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

N,N'-1,3-Propanediylbis(p-toluenesulfonamide) (ptspr)

- Structure : Features sulfonamide groups instead of bromonicotinamide.

- Synthesis : Formed via condensation of p-toluenesulfonyl chloride with 1,3-propanediamine .

- Properties : Exhibits antimicrobial activity when complexed with Cu(II) and phenanthroline, with enhanced activity compared to the free ligand .

- Key Difference : Sulfonamide groups confer different electronic and coordination properties compared to brominated amides.

N,N'-1,3-Propanediylbis(2,2-dimethylpropanamide)

- Structure : Contains bulky 2,2-dimethylpropanamide (pivalamide) substituents.

- Synthesis: High-yield (76%) reaction of pivaloyl chloride with 1,3-diaminopropane .

- Application: Used as a precursor in organometallic chemistry for constructing amidinate complexes .

- Key Difference : The lack of bromine reduces steric hindrance and electronic effects, favoring coordination over biological activity.

1,3-Bis[N,N'-(Octadecyl)ureido]propane (CAS 35674-65-8)

- Structure : Urea-based linker with long alkyl chains (C18).

- Properties : Likely used in surfactants or polymers due to hydrophobic interactions .

- Key Difference : The urea functional group and alkyl chains contrast sharply with the polar bromonicotinamide, suggesting divergent applications in material science versus pharmaceuticals.

Physicochemical Properties

*NLO: Nonlinear optical properties, inferred from computational studies on similar disulfonamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-1,3-propanediylbis(5-bromonicotinamide), and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using 5-bromonicotinic acid derivatives. For example, analogous bis-amide syntheses often employ propane-1,3-diamine as a linker, with brominated precursors activated by reagents like thionyl chloride or carbodiimides (e.g., DCC/DMAP). High yields (>95%) have been reported for similar bis(amidine) structures under anhydrous conditions and inert atmospheres . Optimization involves monitoring reaction time, temperature (typically 60–80°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use , , and NMR to confirm the bis-amide linkage and bromine substitution patterns.

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond lengths, angles, and supramolecular interactions. For example, triclinic or monoclinic systems are common for similar bis-amide structures .

- FT-IR : Peaks near 1650–1700 cm confirm amide C=O stretching, while C-Br vibrations appear at 500–600 cm.

Q. How does solvent polarity affect the stability and solubility of N,N'-1,3-propanediylbis(5-bromonicotinamide)?

- Methodology : Test solubility in aprotic polar solvents (DMF, DMSO) vs. non-polar solvents (toluene, hexane). Stability studies under varying pH (e.g., 2–12) and temperatures (25–80°C) can be conducted via UV-Vis spectroscopy or HPLC. Analogous bis-amides show enhanced stability in acidic conditions due to protonation of the amide nitrogen .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in coordination chemistry?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electronic properties, frontier molecular orbitals, and potential binding sites. For example, the bromine atoms and amide groups may act as electron-deficient sites for metal coordination, as seen in Cu(II)-sulfonamide complexes . Hirshfeld surface analysis () can further map intermolecular interactions .

Q. How does this compound perform as a ligand in transition-metal complexes, and what are its antimicrobial implications?

- Methodology : Synthesize metal complexes (e.g., with Cu(II), Co(II)) and characterize via ESR, magnetic susceptibility, and cyclic voltammetry. Antimicrobial activity can be tested against Gram-positive/negative bacteria using MIC assays. highlights analogous bis-sulfonamide-Cu(II) complexes with notable bioactivity .

Q. How should researchers address contradictions in reported reaction yields or stability data?

- Methodology : Conduct comparative studies under controlled conditions (e.g., purity of starting materials, solvent traces, moisture levels). Use TGA/DSC to assess thermal stability discrepancies. Cross-validate findings with multiple characterization techniques (e.g., XRD for crystallinity vs. PXRD for bulk purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.